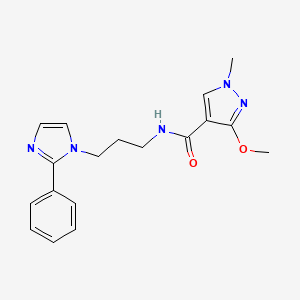

3-methoxy-1-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-22-13-15(18(21-22)25-2)17(24)20-9-6-11-23-12-10-19-16(23)14-7-4-3-5-8-14/h3-5,7-8,10,12-13H,6,9,11H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLHDORSHQXVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- The target’s methoxy group may enhance solubility compared to chloro or cyano substituents in compounds.

Physicochemical Properties

The methoxy group in the target compound is expected to improve aqueous solubility compared to halogenated analogs, though melting points may vary based on crystallinity .

Q & A

Q. Purity Assurance :

- Analytical Monitoring : Thin-layer chromatography (TLC) for reaction progress .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization .

- Final Characterization : High-resolution mass spectrometry (HRMS) and ≥95% purity confirmed via HPLC with UV detection at 254 nm .

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion ([M+H]+) and fragmentation patterns .

- Elemental Analysis : Match calculated vs. experimental C/H/N/O percentages (deviation ≤0.4%) .

Advanced: How can statistical design of experiments (DoE) optimize reaction conditions for higher yields?

Methodological Answer:

DoE Workflow :

Factor Screening : Identify critical variables (e.g., solvent polarity, catalyst loading, temperature) using fractional factorial design .

Response Surface Methodology (RSM) : Central composite design to model non-linear relationships and identify optimal conditions .

Q. Example :

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 40–80°C | 65°C |

| Catalyst Loading | 5–15 mol% | 12 mol% |

| Reaction Time | 6–24 hours | 18 hours |

Validation : Triplicate runs under optimal conditions yield >85% purity, reducing trial-and-error inefficiencies .

Advanced: How should researchers address discrepancies in biological activity data across assays?

Methodological Answer:

- Source Identification :

- Assay Conditions : Compare buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Target Specificity : Perform counter-screens against related enzymes/receptors to rule out off-target effects .

- Data Reconciliation :

Advanced: What computational strategies predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Quantum Chemical Calculations :

- Molecular Docking :

Advanced: What strategies improve aqueous solubility and stability for in vivo studies?

Methodological Answer:

- Salt Formation : Use hydrochloride or mesylate salts to enhance solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) cleaved in physiological conditions .

- Formulation Optimization :

- Nanoparticulate Systems : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) for sustained release .

- Co-Solvents : Test combinations of ethanol, propylene glycol, and Cremophor EL for injectable formulations .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core Modifications :

- Biological Profiling :

- In Vitro Panels : Test against kinase families (e.g., EGFR, VEGFR) and cytochrome P450 isoforms for selectivity .

- ADME-Tox : Measure metabolic stability (human liver microsomes) and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.